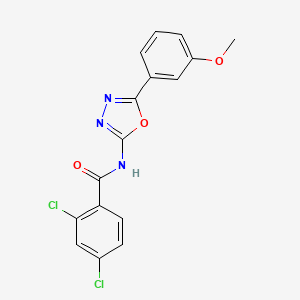

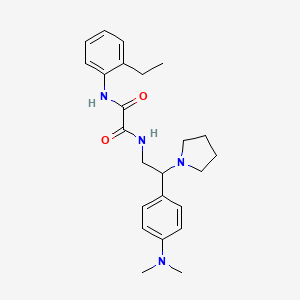

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The compound also contains a furan ring and a thiophene ring, which are heterocyclic compounds with a five-membered ring structure containing oxygen and sulfur respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (furan and thiophene), followed by the introduction of the benzamide group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely be planar due to the conjugation of the amide group. The furan and thiophene rings would also be planar due to aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, furan, and thiophene groups. The benzamide group could undergo reactions at the amide linkage, while the furan and thiophene rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the functional groups .Scientific Research Applications

Chemoselective N-Benzoylation

Research has shown that compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide, such as N-(2-hydroxyphenyl)benzamides, can be synthesized through chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process highlights the compound's relevance in producing biologically interesting compounds through chemoselective reactions, emphasizing its utility in synthetic organic chemistry (Singh, Lakhan, & Singh, 2017).

Synthesis and Reactivity

Another application involves the synthesis and subsequent reactivity studies of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process that includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride. This highlights the compound's role in forming structures that can undergo various electrophilic substitution reactions, contributing to the development of new chemical entities (Aleksandrov & El’chaninov, 2017).

Aza-Piancatelli Rearrangement

The compound has been involved in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the aza-Piancatelli rearrangement, demonstrating its versatility in catalyzing reactions to afford products with high selectivity and good yields. This underscores its significance in facilitating novel synthetic pathways in organic chemistry (Reddy et al., 2012).

Antiplasmodial Activities

In the field of medicinal chemistry, derivatives of N-acylated furazan-3-amine, which bear structural similarities to the compound , have shown activity against strains of Plasmodium falciparum. This suggests potential applications in developing new antimalarial agents, where the structural motif of the compound could play a crucial role in medicinal chemistry research aimed at treating malaria (Hermann et al., 2021).

Camps Cyclization

The compound's analogs have been used to undergo Camps cyclization, yielding various heterocyclic products. This demonstrates its utility in heterocyclic chemistry for generating bioactive molecules, potentially useful in drug discovery and development (Mochalov et al., 2016).

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-18(21,16-3-2-9-22-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-23-11-15/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWVJPJXBQRQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)